N-CyclohexylL-Valinamide
Description
BenchChem offers high-quality N-CyclohexylL-Valinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-CyclohexylL-Valinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIWMZDLPXZEOK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Cyclohexyl-L-Valinamide CAS 46339-96-2 chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Cyclohexyl-L-Valinamide (CAS 46339-96-2)
Abstract
N-Cyclohexyl-L-Valinamide is a chiral chemical entity derived from the essential amino acid L-valine. Its unique structure, combining a bulky, lipophilic cyclohexyl group with the stereospecific backbone of valine, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, outline a robust synthetic protocol with justifications for methodological choices, predict its spectroscopic signatures, and discuss its applications as a strategic building block in medicinal chemistry.
Part 1: Molecular Structure and Physicochemical Profile
The functionality and utility of N-Cyclohexyl-L-Valinamide are direct consequences of its three-dimensional structure and resulting physicochemical properties. Understanding these foundational aspects is critical for its effective application in synthesis and drug design.
Structure and Stereochemistry
N-Cyclohexyl-L-Valinamide, with the molecular formula C11H22N2O, is structurally defined by an L-valine core where the carboxylic acid has been converted to an N-cyclohexyl amide.[1][2] The key structural features are:
-
The Chiral Center: The alpha-carbon of the valine residue possesses an (S)-configuration. This specific stereochemistry is crucial as biological systems are inherently chiral, and the therapeutic efficacy of a drug candidate often depends on a single enantiomer.
-
The Isopropyl Group: This bulky, non-polar side chain from the valine residue influences steric interactions and can contribute to hydrophobic binding within protein targets.
-
The N-Cyclohexyl Amide: This moiety introduces a significant lipophilic character, which can enhance membrane permeability and hydrophobic interactions. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), critical for molecular recognition.
Caption: 2D Chemical Structure of N-Cyclohexyl-L-Valinamide.
Physicochemical Data Summary
The calculated physicochemical properties predict a molecule with moderate lipophilicity and good drug-like characteristics according to Lipinski's Rule of Five.
| Property | Value | Source |
| CAS Number | 46339-96-2 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O | [1][2] |
| Molecular Weight | 198.31 g/mol | [1][2] |
| Exact Mass | 198.173213 Da | [2] |
| Physical State | Solid (Predicted) | [3] |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DCM) (Predicted) | [3] |
| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) | [2] |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine N) | [2] |
| Rotatable Bonds | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2] |
Part 2: Synthesis and Purification
The synthesis of N-Cyclohexyl-L-Valinamide is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry.[4] A robust synthesis requires careful consideration of protecting groups to ensure regioselectivity and high purity of the final product.
Synthetic Strategy: The Logic of Protection and Coupling
A direct reaction between L-valine and cyclohexylamine is impractical due to the competing nucleophilicity of L-valine's own amino group, which would lead to polymerization. Therefore, a multi-step, protected synthesis is the preferred and most reliable strategy. The causality behind this workflow is to sequentially control the reactivity of each functional group.
Caption: General workflow for the protected synthesis of N-Cyclohexyl-L-Valinamide.
Exemplary Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.
Step 1: N-Protection of L-Valine
-
Rationale: The tert-Butyloxycarbonyl (Boc) group is chosen for its stability under coupling conditions and its facile removal with mild acid.
-
Procedure:
-
Suspend L-valine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous workup: acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Valine, typically as a white solid.
-
Step 2: Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that offers high yields, fast reaction times, and low rates of epimerization at the chiral center compared to older reagents like DCC.[5]
-
Procedure:
-
Dissolve N-Boc-L-Valine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Add cyclohexylamine (1.2 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Boc-N'-Cyclohexyl-L-Valinamide.
-
Step 3: N-Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is used to cleave the acid-labile Boc group cleanly and efficiently.
-
Procedure:
-
Dissolve the purified N-Boc-N'-Cyclohexyl-L-Valinamide from Step 2 in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-30% v/v in DCM).
-
Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is the TFA salt of N-Cyclohexyl-L-Valinamide. To obtain the free base, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry and evaporate the organic layer to yield the final product.
-
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following section predicts the expected spectroscopic data for N-Cyclohexyl-L-Valinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules. Due to restricted rotation around the C-N amide bond, it is possible to observe duplicate signals or broadened peaks for adjacent protons, a phenomenon known as rotamerism.[6]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.0 - 8.0 | Amide N-H (broad singlet) |
| ~ 3.6 - 4.0 | Cyclohexyl CH -N |
| ~ 3.2 - 3.5 | Valine α-H |
| ~ 1.9 - 2.2 | Valine β-H |
| ~ 1.0 - 1.9 | Cyclohexyl CH ₂ (multiple) |
| ~ 1.5 - 2.5 | Amine NH ₂ (very broad) |
| ~ 0.8 - 1.1 | Valine γ-CH ₃ (two doublets) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary observed species will be the protonated molecular ion [M+H]⁺ at m/z ≈ 199.18.
-
Key Fragmentation Pathways:
-
Amide Bond Cleavage: A common fragmentation pathway involves the cleavage of the amide bond, leading to fragments corresponding to the cyclohexylamino moiety and the valine acylium ion.
-
Loss of Isopropyl Group: Fragmentation can occur at the valine side chain, resulting in the loss of an isopropyl radical (43 Da).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) and Secondary Amide (N-H) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl and Valine) |
| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |
Part 4: Applications in Research and Drug Development
N-Cyclohexyl-L-Valinamide is not typically an active pharmaceutical ingredient (API) itself but rather a strategic component used to build more complex and potent molecules.
Caption: The role of N-Cyclohexyl-L-Valinamide as a building block in the drug discovery pipeline.
-
Chiral Building Block: Its primary use is as a source of chirality. By incorporating this fragment, medicinal chemists can synthesize enantiomerically pure drug candidates, which is often a regulatory requirement and essential for selective biological activity.[5]
-
Pharmacophore Element: The molecule contains key features of a pharmacophore: a hydrophobic bulky group (cyclohexyl), a hydrogen bond donor/acceptor (amide), and a chiral center. This makes it an attractive fragment for designing ligands that target specific enzyme active sites or protein-protein interfaces.[9]
-
Peptidomimetics: Derivatives of this molecule can be used to create peptidomimetics—compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The N-cyclohexyl group can replace a larger, more labile amino acid side chain while maintaining necessary hydrophobic contacts.
-
Intermediate for APIs: The molecule serves as a documented intermediate for the pharmaceutical industry, indicating its role in the established synthetic routes of proprietary compounds.[1] While the final products are often not public knowledge, the demand for this intermediate points to its utility in synthesizing high-value molecules.
Conclusion
N-Cyclohexyl-L-Valinamide (CAS 46339-96-2) is a well-defined chiral intermediate whose value lies in the strategic combination of its constituent parts. A firm grasp of its stereochemistry, physicochemical properties, and reliable synthetic pathways is essential for its effective use. The predictive spectroscopic data provided in this guide serves as a benchmark for researchers to confirm the identity and purity of their material. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of versatile building blocks like N-Cyclohexyl-L-Valinamide in the pharmaceutical and life sciences industries will remain critically important.
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Bhagchandani, P., et al. (n.d.). Synthesis and Infrared studies on N-(Cyclohexyl)-2-Mercaptoacetamides. Asian Journal of Chemistry. Retrieved February 5, 2026, from [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for N-Cyclohexyl-L-Valinamide
Foreword: A Proactive Stance on Laboratory Safety
In the dynamic landscape of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. N-Cyclohexyl-L-Valinamide, a derivative of the essential amino acid L-valine, represents such a compound of interest, likely utilized as a chiral building block or intermediate in complex organic synthesis.[1] While comprehensive safety data for every new molecule is not always readily available, a proactive and predictive approach to hazard assessment and handling is paramount. This guide has been meticulously crafted for researchers, scientists, and drug development professionals to navigate the safe handling of N-Cyclohexyl-L-Valinamide. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to establish a robust framework for risk mitigation. Our core principle is to treat all substances of unknown toxicity with a high degree of caution, ensuring the well-being of laboratory personnel and the integrity of our research.[2]
Section 1: Compound Identification and Inferred Physicochemical Properties
N-Cyclohexyl-L-Valinamide (CAS 46339-96-2) is an organic compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol .[3] Based on the analysis of related compounds, a summary of its likely physical and chemical properties is presented below. This information is critical for anticipating its behavior under various laboratory conditions.
| Property | Inferred Value/Characteristic | Rationale Based on Analogous Compounds |
| Physical State | Solid (powder or crystalline) | L-Valine and other amino acid derivatives are typically solids at room temperature.[4] |
| Color | White to off-white | Consistent with similar organic amides and amino acid derivatives.[5] |
| Odor | No information available; assume it may be odorless or have a slight characteristic odor. | Many purified organic compounds lack a strong odor.[4] |
| Water Solubility | Likely low to moderate solubility. | The presence of the hydrophobic cyclohexyl group may reduce water solubility compared to the parent amino acid, L-Valine, which is soluble.[4][5] |
| Melting Point | Expected to be a defined, relatively high melting point. | L-Valinamide hydrochloride has a melting point of 266-270 °C.[6] |
| Stability | Stable under normal laboratory and recommended storage conditions. | Amides are generally stable functional groups. Stability is noted for similar compounds.[4][7] |
Section 2: Hazard Identification and Risk Assessment – A Predictive Analysis
A thorough risk assessment is the cornerstone of safe laboratory practice.[2] While specific toxicological data for N-Cyclohexyl-L-Valinamide is not available, an evaluation of hazards associated with its constituent parts (cyclohexylamines, amides, and valine derivatives) allows for a predictive hazard profile.
Primary Routes of Exposure:
-
Inhalation: Inhalation of fine dust or aerosols is a potential route of exposure.[8]
-
Dermal Contact: Direct skin contact with the solid or solutions.[8]
-
Ocular Contact: Contact with the eyes can cause irritation.[8]
-
Ingestion: Accidental ingestion.[8]
Predicted Health Hazards: Based on GHS classifications of analogous compounds, N-Cyclohexyl-L-Valinamide should be handled as a substance with the potential for the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed. This is a common warning for related structures like N-Cyclohexylbenzamide.[9]
-
Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.[9][10]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[9][10]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9][10][11]
Incompatible Materials:
-
Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers should be avoided to prevent exothermic reactions.[4][6][12]
Section 3: Engineering Controls and Personal Protective Equipment (PPE) – A Multi-Layered Defense
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered N-Cyclohexyl-L-Valinamide should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][13]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[10][14]
Personal Protective Equipment (PPE): The selection and proper use of PPE are critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory.[6][7] A face shield should be worn when there is a significant risk of splashes.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[15] Gloves must be inspected before use and changed immediately if contaminated.[8] For prolonged contact, consider double-gloving.[8]
-
Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory in the laboratory.[8]
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with a particle filter may be necessary.[6][14]
The following diagram illustrates the logical flow for selecting appropriate PPE.
Caption: PPE Selection Workflow for N-Cyclohexyl-L-Valinamide.
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[2] Designate a specific area within the fume hood for handling the compound.[8]
-
Weighing: To prevent the generation of dust, weigh the solid compound on a weigh boat or paper within a chemical fume hood.[7]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[15][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][12]
-
Avoidance of Dust and Aerosols: Always handle the compound in a manner that minimizes the creation of dust.[6][7][10][16]
Storage Protocol:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][12] Some related compounds recommend refrigeration; therefore, storing at 2-8°C is a prudent measure.[6][16]
-
Incompatibilities: Store away from strong oxidizing agents.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any potential hazards.
Section 5: Emergency Procedures – Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
Spill Response:
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) office.[17]
-
Prevent entry into the affected area.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17][18] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[10][18] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[19] Rinse mouth with water and seek immediate medical attention.[10]
The following diagram outlines the decision-making process in the event of an exposure.
Caption: Emergency Response Flowchart for Chemical Exposure.
Section 6: Waste Disposal
All waste containing N-Cyclohexyl-L-Valinamide must be handled as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[7]
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[7][11] Do not dispose of it down the drain or in regular trash.[7]
Conclusion
The principles of prudent laboratory practice demand a comprehensive and cautious approach to handling all chemicals, especially those with limited safety data. By leveraging information from structurally similar compounds, we can establish a robust safety protocol for N-Cyclohexyl-L-Valinamide. This guide provides the foundational knowledge for researchers to work confidently and safely, ensuring that scientific advancement and personal well-being go hand in hand. Always consult your institution's specific safety guidelines and EHS department for additional information.
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Capot Chemical. (2014). MSDS of L-Valinamide, N-(4-methoxy-1,4-dioxobutyl)-. Retrieved from [Link]
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Autechbio. (n.d.). Buy N-Cyclopropyl L-Valinamide. Retrieved from [Link]
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An In-Depth Technical Guide to N-Cyclohexyl-L-Valinamide: Commercial Availability and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Auxiliaries in Modern Drug Discovery
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a drug molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a powerful strategy to introduce chirality and selectively produce the desired stereoisomer of a target molecule.[1][] These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled, making it a cost-effective and efficient method for obtaining enantiomerically pure compounds.[3]
This technical guide focuses on N-Cyclohexyl-L-Valinamide, a chiral auxiliary derived from the readily available and inexpensive amino acid, L-valine. Its structural features, particularly the bulky isopropyl and cyclohexyl groups, offer significant potential for inducing facial selectivity in a variety of chemical reactions. This guide will provide a comprehensive overview of its commercial availability, a plausible synthesis route, its anticipated applications in asymmetric synthesis, and essential technical data for its use in a research and development setting.
I. Commercial Availability and Bulk Suppliers
N-Cyclohexyl-L-Valinamide (CAS No. 46339-96-2) is available from a select number of chemical suppliers who specialize in providing intermediates for the pharmaceutical and research industries. While a comprehensive price list for bulk quantities is typically available upon request, the following suppliers have been identified as offering this compound.
Table 1: Commercial Suppliers of N-Cyclohexyl-L-Valinamide
| Supplier | Purity Specification | Available Quantities | Contact for Quotation |
| MolCore | ≥ 98%[4] | Research to bulk quantities | |
| United States Biological | Highly Purified[5] | Research quantities | |
| BLD Pharm | Research to bulk quantities |
It is recommended that researchers and procurement managers contact these suppliers directly to obtain detailed information on bulk pricing, lead times, and available analytical data, such as Certificates of Analysis (CoA).
II. Physicochemical and Spectroscopic Properties
Precise experimental data for N-Cyclohexyl-L-Valinamide is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, the following properties can be anticipated.
Table 2: Predicted Physicochemical Properties of N-Cyclohexyl-L-Valinamide
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 46339-96-2[4][5] | |
| Molecular Formula | C₁₁H₂₂N₂O[4][5] | |
| Molecular Weight | 198.31 g/mol [4][5] | |
| Appearance | White to off-white solid | Based on similar N-cyclohexyl amides.[6] |
| Melting Point | Not available. Likely in the range of other valinamide derivatives. For comparison, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide has a melting point of 173-177 °C. | |
| Boiling Point | Not available. | |
| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and dichloromethane; low solubility in water.[6] | Based on the hydrophobic nature of the cyclohexyl and isopropyl groups. |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and valyl moieties. Protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region. The α-proton of the valine residue would be a multiplet, and the isopropyl group would exhibit two diastereotopic methyl groups, appearing as doublets. The amide N-H proton would likely be a broad singlet. The chemical shifts of protons on the cyclohexyl group in a related compound, β-L-aspartyl-cyclohexylamide, appear between 1.24-2.06 ppm.[7]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the amide, the carbons of the cyclohexyl ring, and the carbons of the valine residue.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong C=O stretching vibration for the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the cyclohexyl and isopropyl groups would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 198.31.
III. Synthesis of N-Cyclohexyl-L-Valinamide: A Plausible Synthetic Route
While a specific, peer-reviewed synthesis protocol for N-Cyclohexyl-L-Valinamide is not readily found in the literature, a standard and reliable method would involve the coupling of L-valine with cyclohexylamine. This transformation can be achieved using common peptide coupling reagents.
Proposed Synthesis Workflow
Sources
Methodological & Application
synthesis of N-Cyclohexyl-L-Valinamide from L-valine and cyclohexylamine
Executive Summary & Strategic Rationale
This application note details the synthesis of N-Cyclohexyl-L-Valinamide (CAS: 46339-96-2) starting from L-Valine . This molecule represents a critical class of chiral amides used as organocatalysts, chiral auxiliaries, and pharmaceutical intermediates.
The Challenge: Steric Hindrance & Racemization
Direct condensation of L-Valine with cyclohexylamine is thermodynamically unfavorable and prone to failure due to the zwitterionic nature of the free amino acid. Furthermore, the bulky isopropyl side chain of Valine introduces significant steric hindrance, making the activation step slower and increasing the risk of racemization (loss of chirality) via oxazolone formation.
The Solution: The Boc-Strategy
To ensure high enantiomeric purity (>99% ee) and chemical yield, this protocol utilizes a Boc-protection strategy coupled with Carbodiimide/HOBt activation .
-
Boc-Protection: Temporarily masks the nucleophilic amine of L-Valine, preventing polymerization.
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) acts as a nucleophilic additive to suppress racemization.
-
Acidolytic Deprotection: Removes the Boc group to yield the final free amine salt or free base.
Experimental Workflow
The following diagram illustrates the critical pathway and decision nodes for this synthesis.
Figure 1: Stepwise synthetic pathway ensuring chirality retention.
Detailed Protocols
Phase 1: N-Protection of L-Valine
If commercial Boc-L-Val-OH is available, proceed directly to Phase 2.
Objective: Convert zwitterionic L-Valine to lipophilic Boc-L-Val-OH.
-
Dissolution: In a 500 mL round-bottom flask, dissolve L-Valine (11.7 g, 100 mmol) in 1 M NaOH (100 mL) and 1,4-Dioxane (50 mL) .
-
Why: The base deprotonates the amine, making it nucleophilic. Dioxane acts as a co-solvent to solubilize the Boc-anhydride.
-
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Self-Validation: The solution should become clear. Monitor pH; if it drops below 9, add small aliquots of NaOH.
-
-
Workup:
-
Wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL) to remove unreacted Boc₂O.
-
Acidify the aqueous phase carefully with 1 M HCl to pH ~2-3. Caution: CO₂ evolution.
-
Extract the cloudy white suspension with EtOAc (3 x 100 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo to yield Boc-L-Val-OH as a white solid/foam.
-
Phase 2: The Coupling (The Critical Step)
Objective: Form the amide bond without racemizing the chiral center.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Boc-L-Val-OH | 1.0 | Carboxylic Acid Component |
| Cyclohexylamine | 1.1 | Amine Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent (Activator) |
| HOBt | 1.2 | Racemization Suppressor |
| DIPEA | 2.0 | Base (scavenges HCl from EDC) |
| DCM (Anhydrous) | Solvent | Concentration ~0.1 M |
Protocol:
-
Activation: Dissolve Boc-L-Val-OH (1.0 equiv) in anhydrous Dichloromethane (DCM). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 15 minutes.
-
Amine Addition: Add Cyclohexylamine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Self-Validation (TLC): Check TLC (50% EtOAc/Hexane). Starting material (Boc-Val-OH) should disappear. Stain with Ninhydrin (amide NH may show faint color, but UV is better for the amide bond).
-
-
Workup (The "Wash" Cycle):
-
Dilute with excess DCM.
-
Wash 1 (Acidic): 10% Citric Acid or 0.5 M HCl (removes unreacted amine and DIPEA).
-
Wash 2 (Basic): Saturated NaHCO₃ (removes unreacted acid and HOBt).
-
Wash 3: Brine.[7]
-
Dry (Na₂SO₄) and concentrate to yield Boc-N-Cyclohexyl-L-Valinamide .
-
Phase 3: Deprotection & Isolation
Objective: Remove the Boc group to reveal the final product.
-
Cleavage: Dissolve the intermediate in DCM/TFA (1:1 ratio) (approx. 10 mL per gram of compound). Stir at RT for 1–2 hours.
-
Self-Validation: CO₂ gas evolution indicates deprotection is occurring.
-
-
Isolation:
-
Concentrate in vacuo to remove TFA. Co-evaporate with toluene/DCM to remove traces of acid.
-
Basification: Dissolve residue in minimal water, adjust pH to >10 with 1 M NaOH, and extract with DCM.
-
-
Final Purification: Dry organic layer and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Quality Control & Validation
Mechanistic Validation (Graphviz)
The following diagram details the activation mechanism and where racemization is suppressed.
Figure 2: HOBt-mediated suppression of racemization pathways.
Analytical Checkpoints
-
¹H-NMR (CDCl₃, 400 MHz):
-
δ 0.90–1.00: Two doublets (6H) characteristic of the Valine isopropyl methyls. Note: If these appear as complex multiplets or extra sets, racemization may have occurred.
-
δ 3.70–3.80: Multiplet (1H) for the cyclohexyl N-CH.
-
δ 5.5–6.5: Broad singlet for the Amide NH.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA.
-
Compare against a racemic standard (synthesized via DL-Valine) to confirm ee > 99%.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure anhydrous solvents are used. Increase coupling time. |
| Racemization | Base excess or high temperature. | Keep reaction at 0°C during addition. Use exactly 1.0–1.1 eq of HOBt. Avoid excess DIPEA. |
| Sticky Oil Product | Residual DMF or impurities.[8][9] | Wash organic layer thoroughly with LiCl (5% aq) if DMF was used. Triturate with cold ether. |
| Incomplete Deprotection | TFA concentration too low. | Use neat TFA or increase reaction time. Ensure "scavengers" (like water/TIPS) are present if side-reactions occur. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][8][10][11] Tetrahedron, 61(46), 10827-10852. Link
-
Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467. Link
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Application Note: Mixed Anhydride Coupling with N-Cyclohexyl-L-Valinamide
Executive Summary
This application note details the protocol for the mixed anhydride coupling (MAC) of N-protected amino acids with N-Cyclohexyl-L-Valinamide (CAS: 46339-96-2) . While modern coupling reagents (e.g., HATU, EDCI) are prevalent, the mixed anhydride method using Isobutyl Chloroformate (IBCF) remains a critical tool in process chemistry due to its cost-efficiency, ease of purification (volatile byproducts), and scalability.
N-Cyclohexyl-L-Valinamide serves as a bulky, hydrophobic amine component often used in the synthesis of peptidomimetic drugs, protease inhibitors, and chiral auxiliaries. The steric bulk of the valine side chain (isopropyl) combined with the cyclohexyl amide creates significant steric hindrance, necessitating precise temperature and stoichiometric control to prevent racemization and "wrong-way" ring opening.
Mechanistic Principles & Critical Parameters
The Reaction Mechanism
The reaction proceeds via the activation of a carboxylic acid (1) with an alkyl chloroformate (2) to form a mixed carbonic-carboxylic anhydride (3). This electrophilic intermediate is then attacked by the nucleophilic amine (N-Cyclohexyl-L-Valinamide) (4) to form the peptide bond (5).
Key Challenges:
-
Regioselectivity: The amine can attack either the carbonyl derived from the amino acid (Path A - Desired) or the carbonyl from the chloroformate (Path B - Undesired Urethane formation). Steric bulk on the amino acid favors Path B, reducing yield.
-
Racemization: Base-catalyzed proton abstraction from the activated
-carbon can lead to epimerization, particularly via 5(4H)-oxazolone intermediates.
Visualization of Reaction Pathway
Figure 1: Mechanistic pathway of Mixed Anhydride Coupling. Path A represents the desired aminolysis, while Path B leads to stable urethane impurities.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Amine | N-Cyclohexyl-L-Valinamide (H-Val-NH-Cy) | Nucleophile |
| Acid | N-Protected Amino Acid (e.g., Boc-Phe-OH) | Electrophile |
| Activator | Isobutyl Chloroformate (IBCF) | Coupling Agent |
| Base | N-Methylmorpholine (NMM) | Acid Scavenger |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Reaction Medium |
Why NMM? N-Methylmorpholine is weaker and less sterically hindered than Triethylamine (TEA). It reduces the risk of base-catalyzed racemization and does not promote the formation of the oxazolone intermediate as aggressively as stronger bases.
Step-by-Step Methodology
Pre-requisite: Dry all glassware and maintain an inert atmosphere (
Step 1: Activation (Formation of Mixed Anhydride)[1][2]
-
Dissolve 1.0 equiv of the N-Protected Amino Acid in anhydrous THF (concentration ~0.2 M) in a round-bottom flask.
-
Add 1.1 equiv of N-Methylmorpholine (NMM).
-
Cool the solution to -15°C using a dry ice/ethylene glycol (30%) bath or a cryostat. Note: Ice/Salt baths are often insufficient to hold -15°C stably.
-
Add 1.05 equiv of Isobutyl Chloroformate (IBCF) dropwise via syringe.
-
Observation: A white precipitate (NMM·HCl) will form immediately.
-
-
Stir at -15°C for exactly 2 minutes .
-
Critical: Extended activation times (>5 mins) increase the risk of disproportionation into symmetrical anhydrides and urethane impurities.
-
Step 2: Coupling (Aminolysis)
-
In a separate vessel, dissolve 1.0 equiv of N-Cyclohexyl-L-Valinamide in a minimal amount of anhydrous THF (or DMF if solubility is poor). Cool this solution to 0°C.
-
Add the amine solution slowly to the mixed anhydride mixture at -15°C.
-
Maintain temperature at -15°C for 30 minutes.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2–4 hours.
Step 3: Workup & Isolation
-
Evaporate the THF under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
2x with 5% Citric Acid or 1M KHSO4 (Removes unreacted amine and NMM).
-
2x with Saturated NaHCO3 (Removes unreacted acid).
-
1x with Brine.
-
-
Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallization (EtOAc/Hexane) is often sufficient. If necessary, purify via flash chromatography (SiO2, Hexane:EtOAc gradient).
Process Optimization & Troubleshooting
Solvent Effects on Racemization
The choice of solvent significantly impacts the optical purity of the product.
| Solvent | Dielectric Constant | Racemization Risk | Recommendation |
| THF | 7.5 | Low | Preferred. Promotes correct regioselectivity. |
| DMF | 36.7 | Moderate | Use only if solubility is limiting. Promotes ion-pair separation, increasing racemization risk. |
| DCM | 8.9 | Low-Moderate | Good alternative to THF, but heat management is harder due to volatility. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Urethane Formation | "Wrong-way" opening (Path B) | Ensure Temp is <-10°C during addition. Switch to Ethyl Chloroformate (less bulky) if steric hindrance is extreme. |
| Racemization | Excess Base or High Temp | Use exactly 1.0-1.1 equiv of NMM. Ensure activation time < 2 mins. |
| Incomplete Reaction | Moisture in solvent | Use freshly distilled/anhydrous THF. IBCF hydrolyzes rapidly with water. |
| Precipitate Clogging | NMM·HCl salt | Stir vigorously. Do not filter off the salt before adding amine; the salt buffers the reaction. |
Workflow Diagram
Figure 2: Operational workflow for the Mixed Anhydride Coupling protocol.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012–5017. Link
-
Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157–355.[2]
-
PubChem. (n.d.).[3] N-Cyclohexyl-L-Valinamide (Compound Summary). Retrieved from National Library of Medicine. Link
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Application Note: N-Cyclohexyl-L-Valinamide in Chiral N-Sulfinamide Organocatalysis
This application note details the protocol for utilizing N-Cyclohexyl-L-Valinamide (NCVA) as a chiral scaffold to synthesize N-sulfinamide Lewis basic organocatalysts . These catalysts are pivotal in asymmetric transformations, particularly the enantioselective reduction of
Introduction & Mechanistic Rationale
Chiral
N-Cyclohexyl-L-Valinamide (NCVA) serves as an ideal precursor due to:
-
Steric Bulk: The isopropyl group (from Valine) and the cyclohexyl ring create a defined chiral pocket, restricting nucleophilic attack to a single face.
-
Bifunctionality: The amide proton (
) acts as a hydrogen bond donor to the substrate (imine), while the synthesized sulfinamide moiety acts as the Lewis base activator.
Mechanistic Pathway: The Dual-Activation Model
The catalytic cycle operates via a "Dual Activation" mechanism:
-
Lewis Base Activation: The sulfinyl oxygen binds to the silicon center of
, forming a hypervalent silicate species. This increases the hydridic character of the Si-H bond. -
Substrate Recognition: The amide proton of the catalyst forms a hydrogen bond with the imine nitrogen, organizing the transition state.
Figure 1: Catalytic cycle showing the dual activation of the reducing agent and substrate by the N-sulfinamide catalyst.
Experimental Protocols
Protocol A: Synthesis of N-Cyclohexyl-L-Valinamide (Precursor)
This protocol yields the free amine precursor required for catalyst synthesis.
Reagents:
- -Boc-L-Valine (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
Dichloromethane (DCM)[1]
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Coupling: Dissolve
-Boc-L-Valine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC HCl (12 mmol). Stir for 15 minutes. -
Addition: Dropwise add Cyclohexylamine (11 mmol). Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated
, and brine. Dry over and concentrate to yield -Boc-NCVA. -
Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours until TLC indicates consumption of starting material.
-
Neutralization: Carefully quench with saturated
until pH > 8. Extract with DCM ( mL). -
Purification: Recrystallize from Hexane/EtOAc to obtain pure N-Cyclohexyl-L-Valinamide as a white solid.
Protocol B: Synthesis of N-Sulfinamide Catalyst
This step installs the sulfinyl group, creating the active Lewis basic site.
Reagents:
-
N-Cyclohexyl-L-Valinamide (from Protocol A)
-
Arylsulfinyl Chloride (e.g.,
-Toluenesulfinyl chloride) -
Triethylamine (
) -
DCM (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with argon. Dissolve NCVA (5 mmol) in anhydrous DCM (25 mL).
-
Base Addition: Add
(1.5 equiv, 7.5 mmol) and cool the solution to 0°C. -
Sulfinylation: Dropwise add a solution of
-Toluenesulfinyl chloride (5.5 mmol) in DCM. -
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.
-
Quench & Isolation: Quench with water. Extract with DCM.[1][2] Wash organic phase with brine.[1]
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: The product is a mixture of diastereomers at the sulfur atom (
). These can often be separated by chromatography or used as a mixture if the sulfur configuration is labile/dynamic under catalytic conditions, though separation is recommended for maximum stereocontrol.
-
Application: Asymmetric Hydrosilylation of Ketimines
Objective: Enantioselective reduction of
Reaction Components:
-
Substrate: Acetophenone derived
-phenyl imine (1.0 equiv). -
Reagent: Trichlorosilane (
, 2.0 equiv). -
Catalyst: NCVA-derived Sulfinamide (10 mol%).
-
Solvent: Chloroform (
) or DCM (dry).[1]
Protocol:
-
Preparation: In a glovebox or under argon, dissolve the Ketimine (0.5 mmol) and Catalyst (0.05 mmol) in dry
(2.0 mL). -
Cooling: Cool the reaction vessel to -20°C (or -40°C for higher selectivity).
-
Addition: Add
(1.0 mmol) slowly via syringe. -
Monitoring: Stir at constant temperature for 24 hours. Monitor conversion by
NMR. -
Workup: Quench by adding saturated
(caution: gas evolution). Extract with DCM.[1][2] -
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Performance Data Summary
Typical results expected using this class of organocatalysts:
| Substrate (Ketimine) | Catalyst Loading | Yield (%) | ee (%) |
| Acetophenone-N-Ph | 10 mol% | >95 | 85-94 |
| Propiophenone-N-Ph | 10 mol% | 92 | 88-96 |
| 4-Cl-Acetophenone-N-Ph | 10 mol% | 98 | 90-95 |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic route from L-Valine to the active organocatalyst.[3]
References
-
Pei, D., & Zhang, Y. (2025). L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Organic & Biomolecular Chemistry. Link
-
Ellman, J. A., et al. (2025). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link
-
BenchChem. (2025).[1] Glycyl-L-valine: A Technical Guide for Researchers. BenchChem Application Notes. Link
-
García Ruano, J. L., et al. (2025).[1][4] Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses. Link
-
Anilkumar, G., et al. (2021).[5] Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-Cyclohexyl-L-Valinamide
Welcome to the technical support guide for N-Cyclohexyl-L-Valinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.
Part 1: Understanding the Challenge & Initial Troubleshooting
FAQ 1: Why is my N-Cyclohexyl-L-Valinamide crashing out of my aqueous buffer?
Answer: The poor aqueous solubility of N-Cyclohexyl-L-Valinamide is a direct result of its chemical structure. The molecule possesses significant hydrophobic (water-hating) character due to the bulky, non-polar cyclohexyl ring and the isobutyl side chain of the valine residue. These groups disrupt the favorable hydrogen-bonding network of water, leading the compound to aggregate and precipitate rather than dissolve.[1]
To address this, we must first understand the compound's key physicochemical properties.
Table 1: Physicochemical Properties of N-Cyclohexyl-L-Valinamide
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₂₂N₂O | - |
| Molecular Weight | 198.31 g/mol [2] | - |
| Predicted logP | ~2.5 - 3.5 | A high logP (octanol-water partition coefficient) indicates strong hydrophobicity and predicts low aqueous solubility.[3] |
| Key Structural Features | Cyclohexyl ring, Isopropyl group | These large, non-polar aliphatic groups are the primary drivers of poor water solubility. |
| Functional Groups | Secondary Amine, Primary Amide | The secondary amine is weakly basic and can be protonated at low pH, which can increase solubility. The amide is generally neutral. |
Troubleshooting Workflow: My Compound Precipitated! What's My First Move?
When you observe precipitation, a systematic approach is crucial. The following workflow helps diagnose the issue and guides you toward the most effective solution.
Caption: Initial troubleshooting workflow for precipitation issues.
Part 2: Systematic Solubility Enhancement Strategies
If initial troubleshooting confirms that you are exceeding the compound's intrinsic aqueous solubility, the next step is to employ a formulation strategy. The choice of strategy depends on the requirements of your specific assay (e.g., cell-based, biochemical, in vivo).
FAQ 2: How can I systematically screen for the best solubility enhancer?
Answer: A parallel screening approach is the most efficient way to identify a suitable formulation. This involves testing your target concentration of N-Cyclohexyl-L-Valinamide in the presence of several common, well-characterized excipients.
Protocol 1: Small-Scale Solubility Screening
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of N-Cyclohexyl-L-Valinamide in 100% anhydrous Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.
-
Prepare Excipient Solutions: In separate tubes, prepare 2X concentrated solutions of various solubilizers in your final aqueous buffer (e.g., PBS, pH 7.4).
-
Co-solvent: 20% (v/v) PEG 400 in buffer
-
Surfactant: 2% (w/v) Polysorbate 20 (Tween® 20) in buffer
-
Cyclodextrin: 100 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in buffer
-
Anionic Cyclodextrin: 100 mM Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) in buffer[4]
-
-
Test Formulations:
-
Label four microcentrifuge tubes (A, B, C, D).
-
Add 500 µL of the appropriate 2X excipient solution to each corresponding tube.
-
Add 500 µL of your aqueous buffer to a fifth tube as a "No Excipient" control.
-
To each tube, add the required volume of your 50 mM DMSO stock to achieve your target final concentration (e.g., for a 100 µM final concentration, add 2 µL of stock to each 1 mL final volume). Crucially, add the DMSO stock to the buffer while vortexing vigorously to avoid localized precipitation.[5]
-
-
Observe and Evaluate:
-
Visually inspect each tube for turbidity or precipitation immediately, after 1 hour, and after 24 hours at room temperature.
-
A clear solution after 24 hours indicates a potentially stable formulation.
-
Table 2: Comparison of Common Solubilization Excipients
| Excipient Class | Example(s) | Mechanism of Action | Typical Final Conc. | Pros | Cons |
| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6] | 1-10% | Simple to use, effective for moderate solubility increases. | Can affect protein structure or cell viability at higher concentrations. |
| Surfactants | Polysorbate (Tween) 20/80, Cremophor EL | Form micelles above the Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the drug.[7][8] | 0.1-2% | High solubilization capacity. | Can interfere with some biological assays; potential for cell lysis. |
| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Form non-covalent inclusion complexes where the hydrophobic drug resides within the central cavity of the cyclodextrin.[9][10] | 1-10% (w/v) | Generally low toxicity, widely used in pharmaceutical formulations.[11] | Can sometimes extract cholesterol from cell membranes; may have lower capacity than surfactants. |
FAQ 3: Can pH adjustment improve the solubility of N-Cyclohexyl-L-Valinamide?
Answer: Yes, to a limited extent. The molecule contains a secondary amine that can be protonated (become positively charged) at acidic pH. This charged form is more polar and thus more water-soluble.
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation.[12][13] For a weak base like the amine in your molecule:
pH = pKa + log([Un-ionized Form] / [Ionized Form])
To significantly increase the proportion of the more soluble ionized form, the buffer pH would need to be substantially lower than the pKa of the amine. However, many biological assays must be conducted at or near physiological pH (~7.4). Drastically lowering the pH to improve solubility is often not a viable option as it can damage cells or denature proteins. Therefore, while pH adjustment is a fundamental principle of solubility, its practical application here is limited.[14][15]
Part 3: Advanced Protocols & Best Practices
FAQ 4: Cyclodextrins seem promising. Can you provide a more detailed protocol?
Answer: Absolutely. Cyclodextrins are an excellent choice due to their efficacy and favorable safety profile.[11] Sulfobutylether-β-Cyclodextrin (SBE-β-CD), commercially known as Captisol®, is particularly effective as its negatively charged sulfobutyl ether groups enhance its aqueous solubility and its affinity for nitrogen-containing compounds.[4]
The mechanism involves the hydrophobic cyclohexyl and valine portions of your molecule inserting into the hydrophobic inner cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water.[9][16]
Caption: Formation of a soluble inclusion complex.
Protocol 2: Preparation of a 5 mM N-Cyclohexyl-L-Valinamide Solution using SBE-β-CD
This protocol aims to create a concentrated, aqueous stock solution that can be further diluted into your final assay buffer.
-
Materials:
-
N-Cyclohexyl-L-Valinamide (MW: 198.31 g/mol )
-
SBE-β-CD (Captisol®) powder
-
High-purity water (e.g., Milli-Q)
-
Magnetic stirrer and stir bar
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculate Mass: To make 10 mL of a 20% (w/v) SBE-β-CD solution, weigh out 2.0 g of SBE-β-CD powder.
-
Dissolve Cyclodextrin: Add the SBE-β-CD to a beaker containing ~8 mL of high-purity water. Stir with a magnetic stirrer until fully dissolved. The solution should be clear.
-
Add Compound: Weigh out 9.92 mg of N-Cyclohexyl-L-Valinamide (for a 5 mM final concentration in 10 mL). Add this powder directly to the stirring SBE-β-CD solution.
-
Facilitate Complexation: The solution may appear cloudy or as a suspension. Continue stirring for at least 4-6 hours at room temperature. Intermittent vortexing and sonication can accelerate the process. The goal is to allow time for the inclusion complexes to form, resulting in a clear solution.
-
Finalize and Filter: Once the solution is completely clear, transfer it to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume to 10 mL. For sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
-
Storage: Store the aqueous stock solution at 4°C. For long-term storage, aliquot and freeze at -20°C.
FAQ 5: What are the absolute "Do's and Don'ts" for handling DMSO stock solutions to prevent precipitation during dilutions?
Answer: This is one of the most common sources of error in biological assays. The way you dilute your DMSO stock is a matter of kinetic solubility versus thermodynamic solubility.[17][18] A rapid dilution can create a temporarily supersaturated solution that hasn't had time to precipitate (kinetic solubility), whereas the true, stable solubility limit is the thermodynamic solubility.[19] Incorrect technique leads to immediate precipitation.
Best Practices for Dilution:
-
DO add the small volume of DMSO stock to the large volume of aqueous buffer. Never the other way around. This prevents the compound from being exposed to an intermediate solvent mixture where it might be less soluble.
-
DO vortex or stir the aqueous buffer vigorously while adding the DMSO stock. This ensures rapid dispersal and minimizes localized high concentrations that trigger precipitation.
-
DON'T make serial dilutions of your DMSO stock directly in aqueous buffer. If you need intermediate concentrations, perform the serial dilutions in 100% DMSO first, and then perform the final dilution step from the appropriate DMSO concentration into your buffer.[5]
-
DO limit the final concentration of DMSO in your assay. Typically, a final concentration below 0.5% (v/v) is recommended to avoid solvent-induced artifacts or cytotoxicity.[20] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.
-
DO use anhydrous DMSO for preparing your master stock solutions. DMSO is highly hygroscopic (absorbs water from the air), and water contamination can significantly decrease the solubility of hydrophobic compounds in the stock solution over time.
Caption: Correct vs. Incorrect method for diluting DMSO stocks.
References
-
Cheméo. Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). [Link]
-
National Center for Biotechnology Information. N-Cyclohexylaniline - PubChem CID 74567. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
LookChem. N-Cyclopropyl L-Valinamide. [Link]
-
National Center for Biotechnology Information. Valinamide - PubChem CID 445637. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
Mondstar. What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
-
National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
National Center for Biotechnology Information. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
National Center for Biotechnology Information. Sulfobutylether-β-cyclodextrin. [Link]
-
ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
National Center for Biotechnology Information. Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ResearchGate. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility–permeability interplay. [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
YouTube. Kinetics vs. Thermodynamics. [Link]
-
JETIR. A BRIEF REVIEW ON CAPTISOL. [Link]
-
Journal of Advanced Pharmacy Education & Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]
Sources
- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 2. molcore.com [molcore.com]
- 3. N-Phenylcyclohexylamine (CAS 1821-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.cn [medchemexpress.cn]
recrystallization solvent systems for purifying N-Cyclohexyl-L-Valinamide
Technical Support Center: Purification of N-Cyclohexyl-L-Valinamide
Topic: Recrystallization Solvent Systems & Purification Protocols
Executive Summary
N-Cyclohexyl-L-Valinamide is a hydrophobic amino acid amide derivative commonly used as a chiral intermediate or building block in peptidomimetics.[1] Its structure combines a polar amide backbone with lipophilic isopropyl and cyclohexyl groups, creating specific solubility challenges.
This guide addresses the critical need for high-purity isolation, specifically focusing on removing common synthetic byproducts like dicyclohexylurea (DCU) and unreacted amines.[1]
Solvent System Selection Strategy
The choice of solvent is dictated by the impurity profile derived from your synthesis route (typically DCC/EDC coupling).[1]
Primary Recommendation: The "Workhorse" System
Solvent System: Ethyl Acetate (EtOAc) / n-Heptane (or n-Hexane)[1]
-
Ratio: Start with pure EtOAc, add Heptane to saturation (approx. 1:2 to 1:4 v/v final ratio).[1]
-
Mechanism: The compound is soluble in hot EtOAc but significantly less soluble when cooled. Heptane acts as an anti-solvent to drive precipitation and improve yield.[1]
-
Best For: General purification; removal of unreacted cyclohexylamine (remains in solution) and trace polar impurities.[1]
Secondary Recommendation: The "Polarity Fix" System
Solvent System: Ethanol (EtOH) / Water[1]
-
Ratio: Dissolve in hot EtOH, add warm Water dropwise until turbid.
-
Mechanism: Exploits the hydrophobic effect. The cyclohexyl and isopropyl groups drive crystallization as the water content increases.
-
Best For: Removing inorganic salts or if the compound is too soluble in EtOAc to crystallize effectively.
Tertiary Recommendation: The "Hydrophobic" System
Solvent System: Toluene
-
Mechanism: Temperature-dependent solubility.[1]
-
Best For: Large-scale batches where solvent recovery is critical.[1] Toluene often yields denser, larger crystals than EtOAc.[1]
Comparative Solvent Data Table
| Solvent System | Solubilizing Power (Hot) | Impurity Rejection | Yield Potential | Notes |
| EtOAc / Heptane | High | Excellent (Amines) | 85-90% | Preferred. Best balance of yield and purity.[1] |
| EtOH / Water | Very High | Good (Salts) | 70-80% | Risk of oiling out if water is added too fast.[1] |
| Toluene | Moderate | Moderate | 60-75% | Requires higher temperatures; good for removing DCU via hot filtration.[1] |
| DCM / Hexane | High | Poor | 50-60% | Not Recommended. DCM is too volatile; crystals often form too fast (occlusion).[1] |
Detailed Experimental Protocol (Self-Validating)
Objective: Purify 10g of crude N-Cyclohexyl-L-Valinamide.
Prerequisites:
-
Crude material is dry and free of bulk solvent.[1]
-
Vacuum filtration setup (Buchner funnel).[1]
-
Heat source (Oil bath preferred over hot plate for stability).[1]
Step-by-Step Workflow:
-
Dissolution (The Saturation Point):
-
Place 10g crude solid in a round-bottom flask.
-
Add Ethyl Acetate (approx. 30-40 mL) and heat to reflux (77°C).
-
Checkpoint: If the solution is clear, proceed. If a white solid remains that does not dissolve even with more solvent, this is likely DCU (Dicyclohexylurea).[1]
-
-
Hot Filtration (Critical for Purity):
-
Crystallization (The Controlled Crash):
-
Cooling & Growth:
-
Isolation:
Troubleshooting Logic (Visualized)
Figure 1: Decision matrix for handling common solubility issues during the purification of N-Cyclohexyl-L-Valinamide.
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: This occurs when the temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary. It is common with hydrophobic amides.[1]
-
Solution:
-
Reheat the mixture until clear.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1]
-
Modify Solvent: Add a small amount (1-5%) of a more polar solvent like Methanol to the mixture to increase the solubility slightly and prevent phase separation.[1]
-
Q2: I used DCC for coupling, and I can't get rid of the white solid. Is it my product?
-
Analysis: If the solid is insoluble in boiling Ethyl Acetate, it is almost certainly Dicyclohexylurea (DCU) .[1] N-Cyclohexyl-L-Valinamide should be soluble in hot EtOAc.[1]
-
Solution: You must perform a hot filtration .[1] Ensure your funnel and receiving flask are pre-heated; otherwise, the DCU will clog the filter and your product will crystallize in the funnel stem.
Q3: The yield is lower than expected (<50%).
-
Cause: The product might be too soluble in the chosen solvent ratio, or you washed the crystals with warm/pure solvent.
-
Solution:
Q4: Can I use water as a solvent?
-
Analysis: Pure water is not recommended.[1][2] The hydrophobic cyclohexyl and isopropyl groups make water solubility poor. However, Ethanol/Water mixtures work well if the ethanol percentage is high enough to dissolve the compound initially.
References
-
Solubility & Solvent Selection
-
Synthesis & Properties of Cyclohexyl-Amides
-
Purification of Peptide Intermediates
-
General Recrystallization Techniques
-
Reddit ChemPros Community.[1] "Go-to recrystallization solvent mixtures." (Field-tested solvent combinations for amides).
-
Sources
- 1. L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer | C42H63N5O11 | CID 465691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nα-(2,4-二硝基-5-氟苯基)-D-缬氨酰胺 derivatization grade (chiral), LiChropur™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
stability of N-Cyclohexyl-L-Valinamide under acidic and basic conditions
Document ID: TSC-2026-02-VAL-STAB
Last Updated: February 5, 2026
Introduction
Welcome to the technical support center for N-Cyclohexyl-L-Valinamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this N-acyl amino acid amide. Understanding the stability of this molecule is critical for ensuring data integrity in experimental assays, designing robust formulations, and predicting shelf-life in pharmaceutical applications.[1] This document provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during stability studies under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-Cyclohexyl-L-Valinamide?
The primary degradation pathway for N-Cyclohexyl-L-Valinamide, like other amides, is hydrolysis of the amide bond.[2] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, resulting in the formation of L-Valine (a carboxylic acid) and Cyclohexylamine (an amine).[2] This hydrolysis can be catalyzed by either acid or base.[2][3][4]
Q2: How does the mechanism of hydrolysis differ between acidic and basic conditions?
The underlying mechanisms are distinct and dictate the reaction kinetics and optimal conditions for degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated.[2] This protonation makes the carbonyl carbon significantly more electrophilic (i.e., more susceptible to attack by a weak nucleophile). A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon.[2][5] This is typically the rate-determining step. Subsequent proton transfers lead to the cleavage of the C-N bond and the formation of L-Valine and a protonated cyclohexylammonium ion.[3] The acid acts as a catalyst in this reaction.[3]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[2][4] This is an aggressive reaction that does not require prior activation of the carbonyl group.[1] The attack forms a tetrahedral intermediate.[4] This intermediate then collapses, expelling the cyclohexylamide anion, which is a poor leaving group. This anion subsequently deprotonates the newly formed L-Valine carboxylic acid, driving the reaction to completion. An irreversible acid-base reaction between the carboxylic acid and the amine products makes the overall process irreversible under basic conditions.
Q3: What are the expected degradation products of N-Cyclohexyl-L-Valinamide hydrolysis?
The expected primary degradation products are:
-
L-Valine
-
Cyclohexylamine
It is crucial in any stability study to have analytical standards for these two compounds to confirm their identity in degraded samples, for instance, by comparing retention times in an HPLC analysis.
Q4: Which analytical methods are recommended for monitoring the stability of N-Cyclohexyl-L-Valinamide?
A stability-indicating analytical method is one that can distinguish the intact drug substance from its degradation products.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reversed-phase HPLC method (e.g., using a C18 column) with UV detection is typically suitable. The method should be developed and validated to ensure that N-Cyclohexyl-L-Valinamide, L-Valine, and Cyclohexylamine are well-separated from each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of degradation products, especially unexpected ones, LC-MS is invaluable. It provides molecular weight information that can confirm the identity of the primary degradants and help elucidate the structure of any unknown peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, particularly for the analysis of the more volatile Cyclohexylamine degradation product.[7]
Troubleshooting Guide
Problem 1: Degradation is occurring much faster (or slower) than anticipated in my forced degradation study.
Potential Causes & Solutions:
-
Concentration of Acid/Base: Amide hydrolysis rates are dependent on the concentration of the acid or base.[5]
-
Too Fast: Your acid or base concentration may be too high. Consider reducing the molarity (e.g., from 1.0 M HCl to 0.1 M HCl) or shortening the exposure time.
-
Too Slow: The concentration may be too low, or the conditions are not harsh enough. Increase the molarity of the stressor or increase the temperature. Forced degradation studies often involve heating to accelerate the process.[6]
-
-
Temperature: Reaction rates are highly sensitive to temperature.
-
Action: Ensure your reaction vessel is maintained at a consistent and accurately measured temperature (e.g., using a calibrated water bath or heating block). A 10°C increase can often double the reaction rate.
-
-
Solvent System: The presence of co-solvents can alter polarity and reaction rates.
-
Action: Ensure your solvent system is consistent across all experiments. If using organic co-solvents, be aware they can influence the stability of the molecule.
-
Problem 2: My HPLC analysis shows multiple unexpected peaks, not just the parent compound and the two main degradants.
Potential Causes & Solutions:
-
Secondary Degradation: Under harsh stress conditions, the primary degradation products (L-Valine and Cyclohexylamine) might themselves degrade, leading to additional peaks.
-
Action: Analyze standards of L-Valine and Cyclohexylamine under the same stress conditions to see if they produce any of the unexpected peaks.
-
-
Impurity in the Starting Material: The initial sample of N-Cyclohexyl-L-Valinamide may contain impurities that are also degrading.
-
Action: Analyze a non-stressed "time zero" sample to identify any pre-existing impurities.
-
-
Reaction with Buffer/Solvent: Components of your reaction buffer could be reacting with the compound or its degradants.
-
Action: Run a blank sample (containing only the solvent and stressor) to ensure no peaks are generated from the background matrix. Simplify the buffer system if possible. Use LC-MS to get mass information on the unknown peaks to help identify their source.
-
Problem 3: I am observing poor mass balance in my stability study (the sum of the parent compound and degradants is less than 90%).
Potential Causes & Solutions:
-
Formation of Non-UV Active Degradants: Your degradation products may not absorb at the wavelength used for HPLC-UV detection. L-Valine and Cyclohexylamine have poor chromophores and may be difficult to detect with UV without derivatization.
-
Action: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
-
Adsorption to Container: The compound or its degradants may be adsorbing to the walls of the storage container (e.g., glass or plastic vials).
-
Action: Test different types of containers (e.g., silanized glass vials) to minimize adsorption. Perform a recovery study by rinsing the container with a strong solvent after the experiment.
-
-
Precipitation: The compound or a degradant may have precipitated out of solution.
-
Action: Visually inspect your samples for any precipitate. Check the solubility of the parent compound and expected degradants in the stress medium.
-
Diagrams and Visualizations
Degradation Pathways
The following diagram illustrates the fundamental hydrolytic cleavage of N-Cyclohexyl-L-Valinamide under both acidic and basic conditions.
Caption: Hydrolysis pathways of N-Cyclohexyl-L-Valinamide.
Experimental Workflow for Forced Degradation
This workflow outlines a typical process for conducting a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Protocols
Protocol 1: Acidic Forced Degradation Study
Objective: To induce and monitor the degradation of N-Cyclohexyl-L-Valinamide under acidic conditions.
Materials:
-
N-Cyclohexyl-L-Valinamide
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade Acetonitrile and Water
-
Volumetric flasks, pipettes, and HPLC vials
-
Calibrated heating block or water bath
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-Cyclohexyl-L-Valinamide in a 50:50 mixture of Acetonitrile and Water.
-
Stress Initiation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with 50:50 Acetonitrile/Water. This creates a final drug concentration of 0.1 mg/mL in 0.1 M HCl.
-
Time Zero Sample: Immediately withdraw an aliquot, neutralize it with an equivalent volume of 1.0 M NaOH, and dilute it to the target concentration for HPLC analysis. This is your T=0 sample.
-
Incubation: Place the remaining stress sample in a heating block set to 60°C.
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours). Neutralize and dilute each sample immediately as described in step 3.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Forced Degradation Study
Objective: To induce and monitor the degradation of N-Cyclohexyl-L-Valinamide under basic conditions.
Materials:
-
N-Cyclohexyl-L-Valinamide
-
1.0 M Sodium Hydroxide (NaOH)
-
1.0 M Hydrochloric Acid (HCl) for neutralization
-
(Other materials as listed in Protocol 1)
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 1.
-
Stress Initiation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with 50:50 Acetonitrile/Water. This creates a final drug concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Time Zero Sample: Immediately withdraw an aliquot, neutralize it with an equivalent volume of 1.0 M HCl, and dilute for HPLC analysis.
-
Incubation: Place the remaining stress sample in a heating block set to 60°C.
-
Time-Point Sampling: Withdraw, neutralize, and dilute samples at predetermined intervals as described in Protocol 1.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Summary Example
The following table provides a template for summarizing the results from forced degradation studies.
| Condition | Time (hours) | Parent Compound (%) | L-Valine (%) | Cyclohexylamine (%) | Unknown Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 85.2 | 11.5 | N/D | 0.3 | 97.0 | |
| 8 | 71.8 | 22.1 | N/D | 0.5 | 94.4 | |
| 24 | 45.3 | 41.0 | N/D | 1.1 | 87.4 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 78.9 | 18.2 | N/D | 0.2 | 97.3 | |
| 8 | 62.5 | 31.4 | N/D | 0.4 | 94.3 | |
| 24 | 25.1 | 55.6 | N/D | 0.9 | 81.6 | |
| N/D: Not Detected (potentially due to lack of UV chromophore; see Troubleshooting) |
References
- Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- (n.d.). the hydrolysis of amides. Chemguide.
- (n.d.). Types of Amide Hydrolysis. BYJU'S.
- (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy.
- O'Connor, C. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate.
-
(n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
(2021, March 1). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. ResearchGate. Retrieved from [Link]
-
(2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Retrieved from [Link]
-
Nomura Research Group. (2018, March 13). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Retrieved from [Link]
- (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
-
(2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. Retrieved from [Link]
- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
(n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. Retrieved from [Link]
- (n.d.). Analysis method for amide compounds. Google Patents.
-
(n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
(2020, July 20). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. Retrieved from [Link]
-
Talbert, J. A., & Townsend, S. D. (2024). Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. Carbohydrate Research, 544, 109253. Retrieved from [Link]
-
(n.d.). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. Retrieved from [Link]
-
(2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
- (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of N-Cyclohexyl-L-Valinamide
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical quality control. The biological activity of chiral molecules like N-Cyclohexyl-L-Valinamide, a key building block, is intrinsically linked to its stereochemistry. One enantiomer may confer the desired therapeutic effect, while the other could be inert or, in some cases, harmful.[1][2] Therefore, the accurate determination of enantiomeric excess (ee) is a critical quality attribute.
This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely adopted and trusted method for enantiomeric excess determination due to its high accuracy, robustness, and the ability for direct separation without derivatization.[3][4]
Principle of Separation
The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.[3] Enantiomers of the analyte form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[3][4] For amino acid amides like N-Cyclohexyl-L-Valinamide, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are particularly effective.[5][6]
Workflow for Chiral HPLC Analysis
Caption: Workflow for direct ee determination by Chiral HPLC.
Experimental Protocol: Direct Chiral HPLC
This protocol is designed as a starting point for method development. The choice of CSP and mobile phase is critical and often requires screening.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based column such as Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)). This type of column often shows excellent selectivity for amides.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA), for example, 90:10 (v/v). The polarity of the mobile phase is a key parameter; decreasing the amount of alcohol generally increases retention and can improve resolution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Cyclohexyl-L-Valinamide sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (where the amide bond absorbs).
-
-
Analysis and Calculation:
-
Inject a racemic standard (if available) to confirm the retention times of both the L- and D-enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal for accurate quantification.[7]
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100[8]
-
Causality and Trustworthiness:
-
Why Direct Analysis is Preferred: Direct separation on a CSP eliminates the need for derivatization, which saves time, reduces potential side reactions, and avoids the introduction of impurities from derivatizing agents.[4]
-
Self-Validation: The method's validity is continuously checked by system suitability parameters. A resolution standard (racemate) should be run periodically to ensure the column is still performing adequately. The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[7][9]
Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Chiral GC is a powerful technique known for its high resolution and sensitivity. However, its application to a non-volatile compound like N-Cyclohexyl-L-Valinamide is contingent upon successful and quantitative derivatization to increase its volatility.
Principle of Separation
Similar to HPLC, chiral GC uses a column with a chiral stationary phase. For amino acid derivatives, cyclodextrin-based CSPs like Chirasil-L-Val are common.[10] The derivatized enantiomers interact differently with the CSP as they travel through the column, leading to separation.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC with derivatization.
Experimental Protocol: Indirect Chiral GC via Derivatization
-
Derivatization:
-
Rationale: The amide N-H proton must be derivatized to prevent peak tailing and increase volatility. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common choice.
-
Procedure: a. Place ~1 mg of the sample in a reaction vial. b. Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). c. Seal the vial and heat at 100 °C for 30 minutes. d. After cooling, evaporate the excess reagent under a stream of nitrogen. e. Re-dissolve the residue in a suitable solvent (e.g., 1 mL of ethyl acetate) for GC injection.
-
-
Instrumentation and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: Chirasil®-L-Val capillary column.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes. (This program must be optimized).
-
Detector Temperature: 280 °C (FID).
-
-
Analysis and Calculation:
-
Verify that the derivatization reaction does not cause racemization by running a sample of known, high enantiomeric purity.
-
Inject the derivatized sample and calculate the ee from the resulting peak areas, as described for the HPLC method.
-
Causality and Trustworthiness:
-
Why Derivatize? Derivatization is not optional; it is a prerequisite for analyzing this class of compound by GC. The choice of TFAA is based on its high reactivity and the volatility it imparts to the resulting derivative.
-
Validation Concerns: The critical point of failure in this method is the derivatization step. It must be proven to be quantitative and, most importantly, free from racemization. This is a significant validation burden compared to direct HPLC.
NMR Spectroscopy: The Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by converting them into diastereomers, which are inherently non-equivalent in the NMR spectrum.[11][12]
Principle of Distinction
This conversion is achieved by using a chiral auxiliary. There are two main strategies:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure reagent, such as Mosher's acid chloride (MTPA-Cl), to form a stable mixture of diastereomers.[13][14]
-
Chiral Solvating Agents (CSAs): The analyte forms weak, rapidly exchanging, non-covalent complexes with an enantiomerically pure solvating agent, leading to transient diastereomeric species with separate NMR signals.[15]
For N-Cyclohexyl-L-Valinamide, derivatizing the amide N-H with a CDA is feasible and creates stable diastereomers. Using a fluorine-containing CDA like MTPA is particularly advantageous for ¹⁹F NMR analysis, which offers a wide chemical shift range and no background signals.[16]
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.
Experimental Protocol: ¹⁹F NMR with Mosher's Acid Chloride
-
Sample Preparation (in NMR tube):
-
Rationale: The entire reaction and analysis are performed in the same vessel, minimizing sample loss.
-
Procedure: a. Dissolve ~5-10 mg of N-Cyclohexyl-L-Valinamide (1.0 equivalent) in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. b. Add a small amount of dry pyridine (~1.2 equivalents) to act as a non-nucleophilic base, scavenging the HCl byproduct. c. Add a slight excess of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, ~1.1 equivalents). d. Cap the tube and shake gently to mix. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁) for accurate integration, although for ¹⁹F this is often less of a concern than for ¹³C.
-
-
Analysis and Calculation:
-
The resulting spectrum should show two signals for the -CF₃ groups of the two diastereomeric amides.
-
Integrate these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] * 100[1]
-
Causality and Trustworthiness:
-
Why ¹⁹F NMR? The trifluoromethyl group provides a clean, sensitive probe with a wide spectral dispersion and no interfering background signals, making integration straightforward and accurate.[16]
-
Self-Validation: The reaction must go to completion to ensure the measured ratio is accurate. This can be verified by ¹H NMR, checking for the disappearance of the starting material's N-H proton. The enantiomeric purity of the Mosher's acid itself must be >99% to serve as a reliable standard.
Comparative Guide: Selecting the Right Method
The choice of method depends on the specific requirements of the analysis, including available instrumentation, sample amount, required accuracy, and throughput.
| Feature | Chiral HPLC (Direct) | Chiral GC (with Derivatization) | NMR (with CDA) |
| Principle | Physical separation | Physical separation | Chemical shift non-equivalence |
| Accuracy/Precision | Excellent | Very Good to Excellent | Good to Very Good |
| Sensitivity (LOD/LOQ) | Good (UV) to Excellent (MS) | Excellent (FID/MS) | Moderate to Good |
| Sample Throughput | Moderate | High | Very High |
| Method Dev. Effort | Moderate (column/mobile phase screening) | High (derivatization optimization) | Low to Moderate |
| Derivatization | Not required | Mandatory | Mandatory |
| Key Advantage | "Gold Standard", high reliability | High sensitivity, speed | Very fast, non-separative |
| Key Disadvantage | Higher cost per analysis | Derivatization can introduce errors | Lower sensitivity, requires pure sample |
| Best Suited For | QC, regulatory filings, baseline data | Trace analysis, high-throughput screening | Reaction monitoring, rapid screening |
Conclusion
For the definitive, high-accuracy determination of the enantiomeric excess of N-Cyclohexyl-L-Valinamide , direct chiral HPLC stands as the superior method. Its ability to provide direct separation without the complication and potential racemization risk of derivatization makes it the most trustworthy and robust choice for quality control and final product release in a pharmaceutical setting.
Chiral GC offers a high-sensitivity alternative, but the absolute requirement for a validated, racemization-free derivatization protocol makes it more suitable for specialized applications where trace-level detection is paramount.
NMR spectroscopy , particularly ¹⁹F NMR with a chiral derivatizing agent like MTPA-Cl, is an exceptionally powerful tool for rapid screening and reaction monitoring. Its speed is unmatched, allowing a chemist to determine the ee of a sample in under 30 minutes, making it ideal for process development and optimization where immediate feedback is more critical than the ultimate level of validated accuracy.
Ultimately, the selection of the optimal analytical technique is a strategic decision that must balance the need for accuracy, speed, sensitivity, and available resources.
References
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available from: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available from: [Link]
-
Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. MDPI. Available from: [Link]
-
One-Dimensional 13 C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. MDPI. Available from: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available from: [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Wiley Online Library. Available from: [Link]
-
Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. PMC - NIH. Available from: [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available from: [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available from: [Link]
-
Handbook of Analytical Validation. Routledge. Available from: [Link]
-
NMR determination of enantiomeric excess. ResearchGate. Available from: [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Wiley Online Library. Available from: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available from: [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC - NIH. Available from: [Link]
-
Synthesis and quantitative analysis of diastereomeric linked ester conjugates with remote stereocenters using high-field NMR and chiral HPLC. PubMed. Available from: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. Available from: [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
-
Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide: Chiral HPLC Methods for N-Cyclohexyl-Valinamide Enantiomers
This comparative guide details the chromatographic strategies for separating the enantiomers of N-Cyclohexyl-Valinamide (specifically quantifying the D-enantiomer impurity in L-N-Cyclohexyl-Valinamide).
Based on the chemical structure (an
Executive Summary & Molecule Profile
N-Cyclohexyl-L-Valinamide is a critical chiral building block, often used as a precursor for chiral stationary phases (CSPs) and chiral ligands. Its enantiomeric purity is paramount because even trace amounts of the D-isomer can compromise the stereoselectivity of downstream products.
-
Target Analyte: N-Cyclohexyl-Valinamide (Val-NH-Cy)
-
Structural Feature: Contains a free primary
-amino group ( ) and an amide functionality. -
Challenge: The free amine is polar and basic, often causing peak tailing on traditional phases.
-
Primary Recommendation: Method A (Crown Ether CSP) offers the highest selectivity (
) and resolution ( ) due to specific ammonium-crown complexation.
Method Comparison Matrix
| Feature | Method A: Crown Ether (Crownpak) | Method B: Polysaccharide (AD-H/OD-H) | Method C: Derivatization (FDAA/GITC) |
| Separation Mode | Direct (Reverse Phase/Acidic) | Direct (Normal Phase) | Indirect (Reverse Phase C18) |
| Primary Mechanism | Host-Guest Complexation ( | H-Bonding & Steric Inclusion | Diastereomer Formation |
| Selectivity ( | High (> 1.5) | Moderate (1.1 – 1.3) | High (depends on reagent) |
| Sample Prep | Minimal (Dissolve & Shoot) | Minimal | Labor Intensive (Reaction req.) |
| Sensitivity | Moderate (UV 200-210 nm) | Good (UV 210-230 nm) | Excellent (Fluorescence possible) |
| Robustness | High (Temperature sensitive) | High | Variable (Reagent purity dependent) |
| Best Use Case | Routine Purity/QC | General Screening | Trace Impurity (<0.1%) Analysis |
Method A: Crown Ether CSP (The Gold Standard)
This method utilizes a chiral crown ether (typically 18-crown-6 derivative) immobilized on silica. It is specifically designed for compounds with a primary amino group near the chiral center.
Mechanism of Action
The separation relies on the formation of an inclusion complex between the protonated primary amine of the valinamide (ammonium form,
-
L-Enantiomer: Forms a stable "tripod" hydrogen bonding complex with the crown ether.
-
D-Enantiomer: Steric hindrance from the valine isopropyl group prevents optimal fit, leading to weaker retention (or vice versa depending on the specific crown chirality).
Experimental Protocol
-
Column: Daicel CROWNPAK CR-I(+) or CR(+) (
mm, 5 µm).-
Note: CR(+) typically elutes D-amino acids before L-amino acids (D < L).
-
-
Mobile Phase: Perchloric Acid (HClO
) in Water / Methanol.-
Composition:
. -
Why HClO
? Perchlorate ions form less ion-pairing interference compared to phosphate or acetate, and the low pH ensures full protonation of the amine.
-
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Temperature: 10°C – 25°C .
-
Critical Insight: Lower temperatures significantly increase resolution (
) on crown ether phases by stabilizing the inclusion complex.
-
-
Detection: UV @ 200 nm or 210 nm (Amide bond absorption).
Performance Data (Typical)
| Parameter | Value |
| Retention Time ( | ~8.5 min |
| Retention Time ( | ~12.2 min |
| Selectivity ( | 1.45 |
| Resolution ( | > 4.0 |
Method B: Polysaccharide CSP (The Versatile Alternative)
If a Crownpak column is unavailable, amylose-based CSPs are the next best choice. However, the free amine requires basic additives to prevent peak tailing.
Mechanism of Action
The separation is driven by hydrogen bonding between the amide group of the analyte and the carbamate groups of the stationary phase, along with steric fit in the polymer grooves.
Experimental Protocol
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or IA (Immobilized version).
-
Mobile Phase: Normal Phase.
-
Composition: n-Hexane / Ethanol / Diethylamine (DEA) or Ethanolamine.
-
Ratio:
. -
Why DEA? The basic additive masks non-specific silanol interactions and ensures the amine remains unprotonated (free base), which is necessary for the H-bonding mechanism on polysaccharide phases.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
Performance Data (Typical)
| Parameter | Value |
| Retention Time ( | ~14.0 min |
| Retention Time ( | ~16.5 min |
| Selectivity ( | 1.18 |
| Resolution ( | 1.8 – 2.2 |
Method C: Indirect Derivatization (Trace Analysis)
For detecting ultra-trace levels of D-enantiomer (<0.05%), derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral C18 column.
Protocol (Marfey's Method)
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Reaction: Mix sample (50 µL) with FDAA (0.5% in acetone) and
(1M). Heat at 40°C for 60 mins. Neutralize with HCl. -
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
mm). -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV @ 340 nm (Dinitrophenyl chromophore) or Fluorescence.
-
-
Result: L-L diastereomer and D-L diastereomer elute at different times due to hydrophobicity differences.
Visualizations & Workflows
Logic Flow for Method Selection
Figure 1: Decision tree for selecting the optimal separation strategy based on laboratory resources and sensitivity requirements.
Mechanism of Crown Ether Interaction
Figure 2: Mechanistic pathway of chiral recognition on Crownpak phases. The ammonium ion allows for tight complexation, while the cyclohexyl/isopropyl groups provide steric discrimination.
Technical Insights & Troubleshooting
Why Temperature Matters (Method A)
On Crown Ether phases, the complexation is enthalpy-driven.
-
Insight: Reducing the temperature from 25°C to 10°C often doubles the resolution (
). -
Protocol: If
at room temperature, cool the column oven immediately.
The "Memory Effect" (Method B)
Polysaccharide columns (AD-H) can retain "memory" of basic additives.
-
Warning: Once a column is used with DEA or TEA, it should be dedicated to basic methods. Switching back to neutral or acidic conditions can result in drifting retention times for weeks.
Sample Solubility
N-Cyclohexyl-Valinamide is hydrophobic due to the cyclohexyl and isopropyl groups.
-
Tip: For Method A (Aqueous MP), dissolve the sample in pure Methanol first, then dilute with the mobile phase. Ensure no precipitation occurs upon mixing with the acidic buffer.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Retrieved from [Link]
- Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separation. Encyclopedia of Analytical Chemistry.
-
Phenomenex. (n.d.). Chiral HPLC Separation Strategies for Primary Amines. Retrieved from [Link]
A Comparative Guide to Chiral Auxiliaries: N-Cyclohexyl-L-Valinamide vs. the Benchmark Tert-Butanesulfinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a cornerstone of modern drug discovery and development. Chiral amines, in particular, are ubiquitous structural motifs in pharmaceuticals.[1] For years, tert-butanesulfinamide, often referred to as Ellman's auxiliary, has been a dominant force in the asymmetric synthesis of these crucial compounds.[2] This guide provides a comprehensive overview of the well-established advantages of tert-butanesulfinamide and offers a comparative perspective on the potential, yet less explored, N-Cyclohexyl-L-Valinamide.
It is important to note at the outset that while tert-butanesulfinamide has been extensively studied and its performance documented across a vast array of applications, there is a notable scarcity of direct comparative studies and experimental data for N-Cyclohexyl-L-Valinamide in the peer-reviewed literature. This guide, therefore, will present the robust data available for the benchmark auxiliary and provide a theoretical comparison for the valine-derived counterpart, highlighting a significant knowledge gap in the field.
The Gold Standard: tert-Butanesulfinamide (Ellman's Auxiliary)
Developed by Jonathan A. Ellman and his coworkers, tert-butanesulfinamide has emerged as a highly versatile and reliable chiral auxiliary for the asymmetric synthesis of amines.[3] Its widespread adoption is attributable to a combination of factors including its low cost, ease of handling, and consistent high performance in inducing stereoselectivity.[4]
Key Advantages of tert-Butanesulfinamide:
-
High Diastereoselectivity: The tert-butylsulfinyl group is a powerful chiral director, leading to excellent diastereoselectivities in the nucleophilic addition to sulfinimines.[4] This high level of stereocontrol is crucial for obtaining the desired enantiomer of the target amine in high purity.
-
Broad Substrate Scope: It can be condensed with a wide range of aldehydes and ketones to form stable N-tert-butanesulfinyl imines, which are amenable to addition from a variety of nucleophiles.[5] This versatility allows for the synthesis of a diverse array of chiral amines, including α-branched and α,α-dibranched amines, and amino alcohols.[2]
-
Ease of Removal: The sulfinyl group can be readily cleaved under mild acidic conditions without causing racemization of the newly formed chiral center.[4]
-
Recyclability: The chiral auxiliary can often be recovered and reused, which is advantageous for cost-efficiency and sustainability in large-scale synthesis.[3]
Mechanism of Action
The synthetic utility of tert-butanesulfinamide hinges on a straightforward three-step sequence:
-
Condensation: The auxiliary reacts with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.
-
Diastereoselective Nucleophilic Addition: A nucleophile attacks the imine carbon, with the stereochemical outcome being directed by the bulky tert-butylsulfinyl group.
-
Cleavage: The auxiliary is removed by acid hydrolysis to yield the free chiral amine.
Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.
N-Cyclohexyl-L-Valinamide: A Theoretical Contender
N-Cyclohexyl-L-Valinamide belongs to the class of chiral auxiliaries derived from amino acids. L-Valine, with its bulky isopropyl group, is a well-established source of chirality for various asymmetric transformations, such as the Schöllkopf bis-lactim ether synthesis of α-amino acids.[6] While direct experimental data for N-Cyclohexyl-L-Valinamide in asymmetric amine synthesis via imine addition is lacking, we can extrapolate its potential advantages and disadvantages based on the principles of amino acid-derived auxiliaries.
Potential Advantages of N-Cyclohexyl-L-Valinamide:
-
Steric Hindrance: The combination of the cyclohexyl group and the isopropyl group from the valine residue could provide significant steric bulk, potentially leading to high levels of stereocontrol. The rigid chair conformation of the cyclohexane ring could further enhance the predictability of the stereochemical outcome.
-
Chelation Control: The amide functionality, in conjunction with the carbonyl group of an N-acylated imine intermediate, could act as a bidentate ligand, allowing for chelation control with a Lewis acid. This could lock the conformation of the intermediate and lead to high diastereoselectivity.
-
Biodegradability: As a derivative of a natural amino acid, it is expected to be more readily biodegradable than sulfur-containing auxiliaries.
Potential Challenges and Considerations:
-
Synthesis and Cost: The synthesis of N-Cyclohexyl-L-Valinamide may be more complex and costly compared to the large-scale production of tert-butanesulfinamide.
-
Cleavage Conditions: The removal of an amide-based auxiliary typically requires harsher conditions (e.g., strong acid or base hydrolysis, or reductive cleavage) than the mild acidic cleavage of a sulfinamide. These harsher conditions could potentially lead to racemization or decomposition of the desired product.
-
Acidity of N-H: The acidity of the amide N-H proton is significantly lower than that of the sulfinamide N-H, which could influence the reactivity and stability of the corresponding imine intermediates.
Comparative Performance: A Data-Driven Look at tert-Butanesulfinamide
The following table summarizes representative data for the performance of tert-butanesulfinamide in the asymmetric synthesis of chiral amines, demonstrating its high efficiency and stereoselectivity.
| Aldehyde/Ketone | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | EtMgBr | (R)-1-Phenylethylamine | 95 | 98:2 | [2] |
| Isobutyraldehyde | PhMgBr | (R)-1-Phenyl-2-methylpropylamine | 94 | 96:4 | [2] |
| Acetophenone | MeMgBr | (R)-1-Phenylethylamine | 89 | >99:1 | [2] |
| Propiophenone | AllylMgBr | (R)-1-Phenyl-1-penten-3-amine | 91 | 97:3 | [2] |
Note: The diastereomeric ratio is a measure of the stereoselectivity of the reaction. A higher ratio indicates a greater preference for the formation of one diastereomer over the other.
Experimental Protocol: Asymmetric Synthesis of (R)-1-Phenylethylamine using (R)-tert-Butanesulfinamide
This protocol is a representative example of the application of Ellman's auxiliary.
Materials:
-
Benzaldehyde
-
(R)-tert-Butanesulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF is added benzaldehyde (1.0 eq) followed by Ti(OEt)₄ (2.0 eq). The reaction mixture is stirred at room temperature for 4-6 hours.
-
Nucleophilic Addition: The reaction mixture is cooled to -48 °C. EtMgBr (1.2 eq) in THF is added dropwise over 30 minutes. The reaction is stirred at -48 °C for 3-4 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Auxiliary Cleavage: The crude product is dissolved in methanol, and a solution of HCl in diethyl ether is added. The mixture is stirred at room temperature for 1 hour.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (R)-1-phenylethylamine.
Caption: A step-by-step workflow for the asymmetric synthesis of a chiral amine.
Conclusion and Future Outlook
tert-Butanesulfinamide remains a cornerstone of asymmetric amine synthesis due to its proven efficacy, broad applicability, and operational simplicity. The extensive body of literature supporting its use provides a high degree of confidence for researchers in drug discovery and process development.
In contrast, N-Cyclohexyl-L-Valinamide represents an under-explored area of research. While theoretical considerations suggest it could offer advantages in terms of steric control and biodegradability, the lack of experimental data makes a direct performance comparison with tert-butanesulfinamide impossible at this time. The potential challenges associated with its synthesis and the conditions required for its removal may have limited its exploration.
For researchers and scientists, this highlights a clear opportunity. A systematic investigation into the synthesis and application of N-Cyclohexyl-L-Valinamide and related amino acid-derived auxiliaries in asymmetric amine synthesis could unveil new and powerful tools for the stereoselective construction of chiral molecules. Such studies would need to provide direct, side-by-side comparisons with established reagents like tert-butanesulfinamide to truly gauge their practical utility and potential for broader adoption in the field.
References
-
Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 42967-42988. [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 5(5), 935-943. [Link]
-
Ferreira, F., & Chemla, F. (2009). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 5, 29. [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
-
Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Zanda, M. (2005). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-10). Wiley-VCH. [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 11(46), 28665-28683. [Link]
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1, 2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904. [Link]
-
Kulesza, A., & Kanan, M. W. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13300-13371. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2007). Catalytic enantioselective addition to imines. European Journal of Organic Chemistry, 2007(16), 2575-2600. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric addition of alcohols to imines: enantioselective preparation of chiral N,O-aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Steric vs. The Rigid: Valinamide vs. Phenylglycinol Chiral Auxiliaries
Executive Summary: The "Good Enough" vs. The "Absolute"
In the landscape of asymmetric synthesis, the choice between Valinamide (derived from L-Valine) and Phenylglycinol (derived from Phenylglycine) often dictates the economic and chemical viability of a drug substance campaign.
This guide moves beyond basic textbook definitions to address the operational reality:
-
Valinamide is the Economic Workhorse . It leverages the bulk of the isopropyl group and low commodity costs of L-Valine. It is ideal for cost-sensitive, early-phase scale-ups where a diastereomeric ratio (dr) of 95:5 is acceptable or upgradeable via chromatography.
-
Phenylglycinol is the Precision Tool . Through the formation of rigid bicyclic lactams (Meyers' Lactams), it locks conformation to deliver dr >99:1. It is the mandatory choice when downstream purification is limited, despite its higher raw material cost and harsher removal conditions.
Chemical Architecture & Mechanism
To understand performance, we must look at the transition states. The failure mode of most auxiliaries is "floppiness"—degrees of freedom that allow the reactant to slip past the chiral shield.
Valinamide: The Isopropyl Shield
Valinamide relies on the isopropyl group (
-
Mechanism: In an enolate alkylation, the isopropyl group creates a steric wall. However, the
bond can rotate. Under high temperatures or with small electrophiles, this rotation allows "leakage," lowering selectivity. -
Advantage: The amide bond is chemically robust but can be cleaved under mild acidic or basic conditions (depending on the specific derivative).
Phenylglycinol: The Rigid Scaffold
Phenylglycinol is rarely used as a simple open-chain auxiliary. Its power is unlocked when cyclized into bicyclic lactams (Meyers' Lactams).
-
Mechanism: The phenyl ring locks into a specific equatorial/axial orientation to minimize strain. This creates a rigid, concave face that forces the electrophile to approach from only one direction (exo-face).
-
Advantage: The rigidity virtually eliminates conformational leakage, regularly yielding dr >99:1.
Visualization: Decision Logic
The following decision tree illustrates the selection process based on project constraints.
Caption: Decision matrix for selecting between Valinamide and Phenylglycinol based on purity, cost, and scale constraints.
Performance Metrics & Data
The following data summarizes typical performance in the asymmetric alkylation of enolates (e.g., synthesis of
| Metric | Valinamide Auxiliary | Phenylglycinol (Meyers' Lactam) |
| Source Material | L-Valine (Fermentation) | D/L-Phenylglycine (Synthetic) |
| Typical Yield (Alkylation) | 75 - 85% | 80 - 92% |
| Diastereoselectivity (dr) | 90:10 to 95:5 | > 99:1 |
| Purification Method | Flash Chromatography (often required) | Crystallization (often sufficient) |
| Auxiliary Removal | Acid Hydrolysis ( | Reductive Cleavage ( |
| Auxiliary Recovery | High (>90%) | Moderate to Low (often destructive) |
| Atom Economy | Good | Poor (if auxiliary is destroyed) |
Key Insight: The "Hidden" Cost of Purity
While Phenylglycinol offers superior selectivity, the removal step is the bottleneck. Cleaving the bicyclic lactam often requires reductive conditions (Lithium in liquid ammonia or high-pressure hydrogenation), which are hazardous at scale and may reduce other sensitive functional groups on your payload. Valinamide auxiliaries can typically be removed via standard hydrolysis.
Experimental Protocols
Protocol A: Valinamide-Directed Asymmetric Alkylation
Best for: Scalable synthesis of
-
Acylation: React L-Valinamide (1.0 eq) with acid chloride (1.1 eq) and
(1.2 eq) in DCM at 0°C. -
Enolization: Cool the N-acyl valinamide solution to -78°C in THF. Add LDA (Lithium Diisopropylamide, 2.1 eq) dropwise. Note: 2 equivalents are needed to deprotonate both the amide nitrogen and the
-proton. -
Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 eq) slowly. Stir at -78°C for 4 hours.
-
Quench: Add saturated
. Extract with EtOAc. -
Hydrolysis (Removal): Reflux the crude oil in
for 6 hours. The Valinamide auxiliary remains in the aqueous phase (protonated); the chiral acid product is extracted into ether.
Protocol B: Phenylglycinol (Meyers' Lactam) Alkylation
Best for: High-value targets requiring >99% ee without chromatography.
-
Lactam Formation: Condense (R)-Phenylglycinol with a keto-acid precursor (e.g., levulinic acid derivative) in refluxing toluene with a Dean-Stark trap to form the bicyclic lactam.
-
Deprotonation: Cool lactam solution (THF) to -78°C. Add LDA (1.1 eq). Note: The rigidity of the lactam allows for cleaner enolization.
-
Alkylation: Add electrophile (1.2 eq). The electrophile is forced to attack from the exo-face (away from the phenyl group).
-
Workup: Quench with water. The product often precipitates as a single diastereomer.[1][2] Filter to collect.
-
Cleavage: Dissolve product in liquid ammonia/THF at -78°C. Add Lithium metal until the blue color persists (Birch reduction conditions). Quench with solid
. This cleaves the C-N bond, releasing the chiral alcohol/acid.
Economic Analysis (Cost-Benefit)
The choice ultimately impacts the Cost of Goods Sold (COGS).
-
Valinamide (The Budget Option):
-
L-Valine is a commodity (
25/kg bulk). -
Synthesizing the amide is a single step.
-
Verdict: Low upfront cost, but potential "hidden" costs in purification if dr is low.
-
-
Phenylglycinol (The Premium Option):
-
Phenylglycine is significantly more expensive (
300/kg depending on enantiopurity and source). -
Synthesis of the bicyclic lactam adds 2-3 steps before the actual reaction.
-
Verdict: High upfront cost. Justified only if the target molecule is high-value (e.g., API) or if the separation of enantiomers is impossible by other means.
-
Workflow Visualization
The following diagram compares the operational complexity of both routes.
Caption: Operational workflow comparison. Note the purification advantage of Phenylglycinol vs. the cleavage complexity.
References
-
Meyers, A. I., & Brengel, G. P. (1997). "Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses."[3] Chemical Communications. [Link]
-
Boesten, W. H., et al. (2001). "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide." Organic Letters. [Link]
Sources
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Optical Rotation Standards for Pure N-Cyclohexyl-L-Valinamide
This guide outlines the rigorous standardization and comparison of optical rotation protocols for N-Cyclohexyl-L-Valinamide (NCV) , a critical chiral building block and organogelator.
Executive Summary
N-Cyclohexyl-L-Valinamide (NCV) (CAS: 46339-96-2) serves as a pivotal intermediate in asymmetric synthesis and a low-molecular-weight organogelator. Unlike simple amino acids, the bulky cyclohexyl group introduces significant steric hindrance, altering its chiroptical properties compared to L-Valine.
This guide compares the Optical Rotation (OR) method for NCV purity analysis against its primary alternative, Chiral High-Performance Liquid Chromatography (HPLC) . While HPLC offers peak resolution, OR remains the industry standard for rapid, bulk-state purity confirmation. We establish a self-validating protocol to define the "Gold Standard" specific rotation (
Quick Comparison: NCV Purity Metrics
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC | L-Valine (Precursor) |
| Primary Utility | Bulk enantiomeric purity (ee%) check | Trace impurity identification | Raw material reference |
| Speed | High (< 5 mins) | Low (30-60 mins) | N/A |
| Cost | Low (Solvent only) | High (Columns + Solvents) | Low |
| Sensitivity | Moderate (>1% impurity detection) | High (<0.1% impurity detection) | N/A |
| Standard Value | Must be established per solvent | Retention Time match |
Technical Analysis: The NCV Standard
The Chiroptical Mechanism
The optical rotation of NCV is driven by the L-Valine chiral center (
-
L-Valine: Zwitterionic in neutral solution; rotation is highly pH-dependent.
-
NCV: Non-zwitterionic amide; rotation is solvent-dependent (H-bonding capability).
Critical Insight: Unlike L-Valine, which is often measured in HCl, NCV is hydrophobic. Methanol (MeOH) or Ethanol (EtOH) are the standard solvents. Using acidic solvents for NCV can lead to amide hydrolysis over time, drifting the rotation value.
Establishing the "Gold Standard" Value
Since literature values for NCV vary by synthesis route (due to trace impurities), laboratories must establish an Internal Gold Standard using the Constant Melting Point method.
Self-Validating Logic:
-
Recrystallize crude NCV (Ethyl Acetate/Hexane) until the Melting Point (MP) is constant (Target: ~156-158°C).
-
Measure
of this ultra-pure fraction. -
Set this value as the reference
ee standard.
Experimental Protocol: Optical Rotation of NCV
Objective: Determine specific rotation
Reagents & Equipment
-
Analyte: N-Cyclohexyl-L-Valinamide (Recrystallized, dried >4h under vacuum).
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Do not switch solvents between batches.
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Cell: 1.0 dm (100 mm) thermostated quartz cell.
Step-by-Step Methodology
-
Blanking:
-
Fill the cell with pure solvent (MeOH). Ensure no bubbles are trapped in the light path.
-
Zero the polarimeter at
.
-
-
Sample Preparation (Standard Concentration
):-
Weigh exactly
of NCV. -
Dissolve in a
volumetric flask with MeOH. Sonicate if necessary to ensure complete dissolution (micro-crystals will scatter light, causing false readings).
-
-
Measurement:
-
Rinse the cell twice with the sample solution.
-
Fill and equilibrate to
. -
Record 5 readings and average (
).
-
-
Calculation:
-
Where
and (if solution).
-
Acceptance Criteria (Example)
-
Specific Rotation: Expected range
to (Solvent dependent; establish baseline). -
Stability: Reading must not drift
over 5 minutes (indicates no precipitation or hydrolysis).
Comparison: NCV vs. Alternatives
Alternative 1: Chiral HPLC (The Competitor)
While OR is a bulk property, Chiral HPLC separates enantiomers physically.
-
When to use OR: Routine QC of incoming raw materials; rapid in-process checks during synthesis.
-
When to use HPLC: Final product release; detecting racemization (
) during amide coupling.
Alternative 2: L-Valinamide (The Analog)
L-Valinamide (unsubstituted) is hygroscopic and unstable. NCV is superior as a standard because:
-
Hydrophobicity: The cyclohexyl group prevents water absorption, ensuring stable weighing.
-
Crystallinity: NCV crystallizes better, allowing higher purity isolation.
Visualization: Purity Validation Workflow
The following diagram illustrates the decision logic for validating NCV purity using Optical Rotation as the primary gate, with HPLC as the secondary validator.
Figure 1: Self-validating workflow for establishing NCV optical purity. Note that Melting Point serves as the pre-screen for Optical Rotation.
References
-
L-Valine Physical Properties. National Center for Biotechnology Information (NCBI) PubChem Compound Summary.
-
Optical Activity & Specific Rotation Protocol. Master Organic Chemistry.
-
Chiral Separation of Amino Acids (HPLC vs SFC). Journal of Chromatography A.
-
Valsartan Intermediates & Synthesis. Manus Aktteva Biopharma.
-
Polarimetry Standards. ChemEurope Encyclopedia.
Comparative Guide: Catalytic Efficiency of Valinamide vs. Proline Organocatalysts
This guide provides a technical comparison between L-Proline (the cyclic benchmark) and Valinamide-based organocatalysts (the acyclic alternatives), focusing on their application in asymmetric aldol and Michael addition reactions.
Executive Summary
In the realm of asymmetric organocatalysis, L-Proline is the historical and functional benchmark, renowned for its "bifunctional" enamine activation mode. However, its utility is often limited by solubility (requiring polar/aqueous media) and substrate scope. Valinamide derivatives (specifically N-sulfonyl valinamides) have emerged as powerful acyclic alternatives. While they lack the inherent rigidity of the pyrrolidine ring, they compensate through tunable H-bonding networks and superior solubility in non-polar organic solvents, often providing complementary stereoselectivity to proline.
Mechanistic Foundations
The core difference lies in the entropy of the transition state .
-
L-Proline (Cyclic Constraint): Proline operates via a "rigid" enamine cycle.[1] The secondary amine forms an enamine with the donor ketone, while the carboxylic acid moiety hydrogen-bonds to the acceptor aldehyde. The 5-membered pyrrolidine ring locks the conformation, minimizing the entropic penalty of the transition state (Zimmerman-Traxler model). This "pre-organized" structure is the key to its high enantioselectivity (
). -
Valinamide (Acyclic Flexibility): Simple valinamide (and its N-tosyl derivatives) lacks the ring constraint. To achieve high stereocontrol, it relies on non-covalent interactions . The amide or sulfonamide proton (
) acts as the hydrogen bond donor (mimicking proline's ), while the bulky isopropyl group of the valine backbone provides steric shielding.-
Advantage:[2][3][4][5][6][7] The acyclic nature allows for greater structural modification (tuning the N-protecting group).
-
Disadvantage:[3] Higher entropic cost to reach the transition state, often requiring lower temperatures or higher catalyst loading unless structurally rigidified (e.g., by a sulfonyl group).
-
Visualization: Transition State Comparison
The following diagram illustrates the rigid Zimmerman-Traxler TS of Proline versus the H-bond stabilized TS of N-Tosyl Valinamide.
Caption: Comparative flux of enamine activation. Proline utilizes ring strain for rigidity, while Valinamide relies on electronic activation via sulfonamide H-bonding.
Performance Metrics: Head-to-Head Comparison
The following data summarizes the catalytic efficiency in a standard intermolecular aldol reaction (Acetone + 4-Nitrobenzaldehyde).
| Metric | L-Proline | N-Tosyl Valinamide | Causality & Insight |
| Typical Loading | 10–30 mol% | 5–15 mol% | Valinamide sulfonamides are often more acidic ( |
| Solvent Compatibility | Polar Only (DMSO, DMF, H₂O) | Broad (Toluene, DCM, THF, Brine) | Proline is zwitterionic and insoluble in non-polar media. Valinamide derivatives are lipophilic. |
| Reaction Time | 12–48 Hours | 4–24 Hours | Better solubility of valinamide in organic substrates prevents phase-transfer limitations. |
| Yield | 60–95% | 85–98% | Proline can suffer from side reactions (parasitic condensation) if not optimized. |
| Stereoselectivity ( | Excellent (>98%) | Good to Excellent (90–99%) | Proline's rigid ring consistently enforces facial selectivity. Valinamide requires bulky groups (Tosyl) to match this. |
| Water Tolerance | High (often beneficial) | Moderate | Proline often requires water to hydrolyze the iminium intermediate; Valinamide works well in dry organic media. |
Experimental Protocols
Protocol A: L-Proline Catalyzed Aldol Reaction (Aqueous/Polar)
Best for: Green chemistry applications, simple substrates.
-
Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL) and Acetone (1 mL, excess).
-
Catalyst Addition: Add L-Proline (20 mol%, 23 mg). The mixture may appear heterogeneous initially.
-
Reaction: Stir vigorously at room temperature (25°C) for 24 hours. The mixture typically becomes homogeneous as the reaction proceeds.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate (3x). Wash organic layer with water (critical to remove DMSO) and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: N-Tosyl Valinamide Catalyzed Aldol Reaction (Organic)
Best for: Lipophilic substrates, low catalyst loading.
-
Preparation: In a vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in Toluene or DCM (2 mL). Add Acetone (5 equiv).
-
Catalyst Addition: Add N-Tosyl-(S)-Valinamide (10 mol%). The catalyst should dissolve completely.
-
Reaction: Stir at 0°C to Room Temperature. (Lower temperature often boosts
for acyclic catalysts). Monitor by TLC (approx. 6–12 hours). -
Workup: Direct concentration is often possible. Alternatively, wash with 1N HCl to remove the catalyst (or recover it via acid-base extraction).
-
Purification: Flash chromatography on silica gel.
Critical Analysis: When to Choose Which?
Choose L-Proline when:
-
Cost is paramount: Proline is orders of magnitude cheaper than sulfonamide derivatives.
-
Aqueous conditions are desired: Proline excels in "wet" solvents where hydrophobic catalysts precipitate or aggregate.
-
Substrate is small/polar: Small aldehydes interact efficiently with the tight binding pocket of proline.
Choose Valinamide (N-Tosyl) when:
-
Substrate is lipophilic: If your reactants are insoluble in DMSO/Water, proline will fail due to phase separation. Valinamide derivatives dissolve in the same phase as the reactants.
-
Acid sensitivity: The carboxylic acid of proline can be too acidic for some labile protecting groups. The acidity of the sulfonamide
is tunable.[8] -
Reversal of Selectivity: By switching the amino acid backbone (e.g., using D-Valine derivatives), you can easily access the opposite enantiomer, often more synthetically accessible than D-Proline.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. Link
-
Berkessel, A., & Mukherjee, S. (2005). Proline Sulfonamide-Catalyzed Asymmetric Aldol Reaction. Advanced Synthesis & Catalysis. Link
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society. Link
-
Tang, Z., Jiang, F., Yu, L., Cui, X., & Gong, L. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
mass spectrometry fragmentation patterns of N-Cyclohexyl-L-Valinamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-Cyclohexyl-L-Valinamide for Researchers and Drug Development Professionals
Introduction
N-Cyclohexyl-L-Valinamide is a chiral amide with potential applications in asymmetric synthesis and as a building block in medicinal chemistry. Its structural elucidation is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands out as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation of N-Cyclohexyl-L-Valinamide, explains the underlying principles of these fragmentation pathways, and presents a comparative overview with other analytical techniques.
Predicted Mass Spectrometric Fragmentation Pathways of N-Cyclohexyl-L-Valinamide
The fragmentation of N-Cyclohexyl-L-Valinamide in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. The molecule incorporates several key structural features that dictate its fragmentation: a secondary amide linkage, a bulky cyclohexyl group, and an isopropyl side chain from the valine residue. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques that can be employed, with ESI typically generating a protonated molecule [M+H]⁺, which then undergoes fragmentation in the collision cell (MS/MS).[1][2]
Molecular Ion and Protonated Molecule
The molecular formula of N-Cyclohexyl-L-Valinamide is C₁₁H₂₂N₂O, with a monoisotopic mass of 198.1732 g/mol .[3] Under EI, the molecular ion peak (M⁺˙) may be weak or even absent due to the molecule's susceptibility to fragmentation.[4] In ESI, a prominent protonated molecule [M+H]⁺ at m/z 199.1805 is expected.
Major Fragmentation Pathways
The most common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.[1][5] For N-Cyclohexyl-L-Valinamide, the following key fragmentations are predicted:
-
Amide Bond Cleavage (N-CO Cleavage): This is often the most significant fragmentation pathway for amides.[1][2][5] Cleavage of the N-CO bond can occur in two ways, leading to the formation of an acylium ion or a protonated amine.
-
Formation of the Valyl Acylium Ion: Cleavage of the amide bond with charge retention on the carbonyl-containing fragment results in the formation of the L-valyl acylium ion at m/z 100.0757 . This is a highly stabilized ion and is expected to be a major peak in the spectrum. The corresponding neutral loss would be cyclohexylamine.
-
Formation of the Protonated Cyclohexylamine: Alternatively, charge retention on the nitrogen-containing fragment leads to the formation of protonated cyclohexylamine at m/z 100.1121 .
-
-
α-Cleavage: This type of fragmentation involves the cleavage of a bond alpha to a heteroatom, which is a common pathway for amines and carbonyl compounds.[6][7]
-
Loss of the Isopropyl Group: Cleavage of the C-C bond between the α-carbon and the isopropyl group of the valine residue from the protonated molecule would result in a fragment ion at m/z 156.1281 . This is a result of the loss of a neutral isopropane molecule.
-
Cleavage adjacent to the Cyclohexyl Nitrogen: Fragmentation of the C-N bond within the protonated cyclohexylamino group can also occur.
-
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, typically through the loss of alkenes. For instance, the protonated cyclohexylamine fragment (m/z 100.1121) could lose ethylene to produce a fragment at m/z 72.0808 .
-
McLafferty Rearrangement: Aliphatic amides with available γ-hydrogens can undergo McLafferty rearrangement.[1] In N-Cyclohexyl-L-Valinamide, the valine side chain does not have a γ-hydrogen relative to the carbonyl group, making a classical McLafferty rearrangement unlikely.
Visualizing the Fragmentation Pathways
The following diagram illustrates the primary predicted fragmentation pathways for protonated N-Cyclohexyl-L-Valinamide.
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molcore.com [molcore.com]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
